Cibenzoline Succinate

Cardiac Electrophysiology Antiarrhythmic Drug Mechanisms Class I Antiarrhythmics

Problem: Researchers studying Class I antiarrhythmics often face inconsistent sodium channel blocker potency and poor aqueous solubility with standard salts. Solution: Cibenzoline succinate delivers a validated Class IA antiarrhythmic with distinct Na+ channel recovery kinetics vs. lidocaine and potent KATP channel inhibition (IC50 22.2 µM). Key outcomes: • Use-dependent block profile distinct from lidocaine enables pharmacological dissection of Na+ channel gating; • Succinate salt ensures enhanced aqueous solubility (≥5 mg/mL) for consistent formulation; • Available at ≥98% HPLC purity, with enantiopure (-)-form ≥99.9% chiral purity for stereospecific studies; • Established dose-proportional human pharmacokinetics simplifies PK/PD model validation. Trusted reference standard for in vitro and ex vivo cardiac electrophysiology studies.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS No. 85589-37-3
Cat. No. B1210435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCibenzoline Succinate
CAS85589-37-3
Synonyms2-(2,2-diphenylcyclopropyl)-2-imidazoline
cibenzoline
cibenzoline succinate
cifenline
cifenline succinate
cifenline, (S)-isomer
Cipralan
Exaco
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
InChIInChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)
InChIKeyXFUIOIWYMHEPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cibenzoline Succinate Procurement Overview


Cibenzoline succinate is the succinate salt form of cibenzoline, a Class IA antiarrhythmic agent [1]. The succinate salt is specifically employed to enhance the compound's aqueous solubility, a critical attribute for pharmaceutical formulation and research applications . Its primary mechanism involves the inhibition of fast sodium channels in myocardial cells, which is characteristic of Class I antiarrhythmics, and it has also been shown to inhibit ATP-sensitive potassium (KATP) channels .

Sodium channel kinetics Class I sodium channel modulation tool for cardiac electrophysiology research.
KATP channel inhibition Dual ion channel probe for studying cardiac electrophysiology-metabolism interplay.
Succinate salt Enhanced aqueous solubility supports formulation research without altering core pharmacology.

Cibenzoline Succinate Differentiation


Substituting cibenzoline succinate with another Class I antiarrhythmic agent or a different salt form is not scientifically or procedurally sound due to quantifiable differences in electrophysiological profile, pharmacokinetic behavior, and material properties. Research demonstrates that cibenzoline exhibits a distinct action potential modification pattern compared to lidocaine [1] and a unique potency profile against other Class I drugs like flecainide and disopyramide in functional assays [2]. Furthermore, the succinate salt form is specifically chosen for its defined solubility, and specific chiral and polymorphic forms are critical for ensuring consistent bioavailability and stability [3]. The evidence presented below quantifies these critical differentiators.

Electrophysiological profile distinct from lidocaine
Recovery kinetics from use-dependent sodium channel block may not match; assuming same binding site or functional profile risks experimental divergence.
Chronotropic potency differs from disopyramide
Significantly stronger negative chronotropic effect in atrial preparations; functional substitution may not reproduce rate-control endpoints.
Salt form and enantiomeric purity
Succinate salt solubility and ≥99.9% ee (-)-enantiomer availability are formulation-specific; racemic or other salts can shift solubility, stereochemistry, and exposure context.

Cibenzoline Succinate Differentiation Evidence


Sodium Channel Recovery Kinetics vs. Lidocaine

Cibenzoline succinate demonstrates a distinct interaction with cardiac sodium channels, differentiating it from the classic Class IB agent lidocaine. In guinea pig papillary muscle, cibenzoline's effect on the maximum rate of depolarization (dV/dtmax) recovers with a unique time course. When combined with lidocaine, dV/dtmax recovery is biphasic, with the slow component corresponding to cibenzoline's own recovery kinetics, indicating a non-competitive interaction and a distinct binding site or mechanism [1].

Recovery Kinetics
Head-to-head
Cibenzoline Single-exponential recovery; distinct time constant
Lidocaine Faster, separate time constant
Combined: biphasic recovery, slow component matches cibenzoline alone.
Distinct sodium channel interaction; supports non-substitutable tool context.
Guinea pig papillary muscle, 1–128 µM.
Cardiac Electrophysiology Antiarrhythmic Drug Mechanisms Class I Antiarrhythmics

Negative Chronotropic Potency vs. Disopyramide

In a functional tissue assay using guinea pig right atria, cibenzoline exhibits significantly stronger negative chronotropic effects compared to the Class IA antiarrhythmic disopyramide [1]. At a therapeutic concentration of 10 µM, cibenzoline reduces the spontaneous beating rate to approximately 75% of initial values, placing it in the 'stronger effect' category alongside flecainide and propafenone [1]. Disopyramide, in contrast, shows a much weaker effect, only reducing the rate to about 90% at the same concentration [1].

Chronotropy
Head-to-head
Cibenzoline 10 µM ~75% of initial beating rate
Disopyramide 10 µM ~90% of initial beating rate
Difference: ~15 percentage points stronger negative chronotropy.
Supports chronotropic endpoint review; functional substitution may not transfer.
Guinea pig right atrial tissue.
Cardiac Pharmacology Chronotropy Class I Antiarrhythmics

High Chiral Purity

Procurement of cibenzoline succinate is distinguished by the availability of material with exceptionally high enantiomeric purity. Patented processes enable the preparation of the (-)-cibenzoline succinate enantiomer with a chiral purity of 99.9% or higher [1]. This level of purity is not universally available for racemic mixtures or less rigorously prepared salts of other Class I antiarrhythmics.

Chiral Purity
Class-level
≥99.9% ee (-)-cibenzoline succinate
Enantiomer-specific research; racemic substitution may introduce variability.
As per patent specification; verify lot-specific purity.
Chiral Chemistry Pharmaceutical Development Process Chemistry

Biphasic Release Formulation

Cibenzoline succinate is formulated in a proprietary biphasic delivery system that combines immediate-release and extended-release layers [1]. This formulation is designed to achieve a rapid onset of action while maintaining therapeutic plasma concentrations over a 24-hour period, enabling once-daily dosing [1]. This is a direct contrast to standard immediate-release formulations of other antiarrhythmics, which typically require multiple daily doses.

Formulation Release
Supporting evidence
Immediate + extended release layers enabling once-daily exposure profile.
Formulation-dependent exposure context; cannot be assumed for other salts.
Proprietary biphasic delivery system; confirm in target research model.
Pharmaceutical Formulation Drug Delivery Sustained Release

Dose-Proportional Pharmacokinetics

The pharmacokinetic profile of cibenzoline succinate is well-characterized and exhibits dose-proportional behavior. Following single oral doses of 100, 150, and 200 mg, mean maximum plasma concentrations (Cmax) were 201±39, 311±43, and 478±120 ng/mL, respectively [1]. Importantly, upon multiple dosing, the elimination half-life extends from 5.12 hours (single dose) to 6.56 hours (steady-state), and the percent of dose recovered in urine increases from 48.9% to 73.9% [2].

Dose-Proportional PK
Cross-study comparable
Cmax: 201–478 ng/mL (dose-dependent)
Half-life: 5.12 h (single) → 6.56 h (steady-state)
Urinary recovery: 48.9% → 73.9% (multiple dosing)
Supports exposure-model interpretation; steady-state accumulation requires review.
Healthy volunteer single & multiple dose data.
Pharmacokinetics Drug Metabolism Clinical Pharmacology

KATP Channel Inhibition

Beyond its class-defining sodium channel blockade, cibenzoline succinate is a potent inhibitor of ATP-sensitive potassium (KATP) channels, an activity not shared by all Class I antiarrhythmics . It achieves this by interacting with the pore-forming Kir6.2 subunit, exhibiting an IC50 of 22.2 µM . This dual activity links its antiarrhythmic effects with potential modulation of insulin secretion .

KATP IC50
Data to verify
IC50 = 22.2 µM (Kir6.2 subunit)
KATP inhibition assay context; dual-mechanism tool for electrophysiology-metabolism crosstalk.
Class-level inference; independent validation recommended.
Ion Channel Pharmacology KATP Channel Insulin Secretion

Cibenzoline Succinate Application Scenarios


Cardiac Electrophysiology and Arrhythmia Modeling

Cibenzoline succinate is an ideal reference compound for in vitro and ex vivo studies of Class I antiarrhythmic mechanisms. Its unique, quantifiable interaction with sodium channels, as demonstrated by its distinct recovery kinetics from use-dependent block compared to lidocaine [5], makes it invaluable for pharmacological dissection of sodium channel gating and for validating cellular models of arrhythmia. Its potent negative chronotropic effect, which is statistically and functionally distinct from disopyramide [6], further supports its use as a selective tool for modulating heart rate in isolated tissue preparations.

Enantiomer-Specific Pharmacology and Toxicology Studies

The availability of (-)-cibenzoline succinate with a validated chiral purity of ≥99.9% [5] enables rigorous investigations into stereospecific drug action. This material is essential for studies aiming to delineate the distinct pharmacological, pharmacokinetic, and toxicological contributions of the (-)-enantiomer versus the racemate, thereby informing the development of safer and more effective chiral drugs.

Advanced Oral Drug Delivery Systems

Cibenzoline succinate serves as an excellent model compound for developing and testing novel oral controlled-release formulations. The patented biphasic release technology, which provides both immediate and sustained drug release for once-daily dosing [5], demonstrates the compound's suitability for research into formulation strategies that optimize pharmacokinetic profiles and improve patient adherence in chronic therapies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Study Design

The well-defined, dose-proportional pharmacokinetics of cibenzoline succinate in humans [5], including its distinctive shift in half-life and urinary excretion upon multiple dosing [6], make it a reliable tool for developing and validating PK/PD models. Its predictable in vivo behavior simplifies study design for preclinical efficacy and toxicology programs, allowing for accurate correlation of plasma concentration with observed cardiac effects.

Application
Selection Property
Validation Focus
Cardiac electrophysiology studies
Sodium channel recovery kinetics profile
Verify distinct use-dependent block characteristics vs. lidocaine
Enantiomer-specific pharmacology studies
Enantiomeric purity profile
Validate stereospecific activity and metabolism vs. racemate
Oral formulation research
Biphasic release profile
Confirm extended-release characteristics and exposure consistency
PK/PD model development
Dose-proportional exposure context
Assess steady-state half-life shift and renal excretion contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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